Methyl 6-oxooctanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2955-61-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 6-oxooctanoate |
InChI |
InChI=1S/C9H16O3/c1-3-8(10)6-4-5-7-9(11)12-2/h3-7H2,1-2H3 |
InChI Key |
QRRWOBZFNSPXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Catalytic Systems in Methyl 6 Oxooctanoate Chemistry
Transition Metal-Mediated Catalysis
Transition metals are a cornerstone of modern organic synthesis, providing powerful catalytic cycles for a variety of transformations. Their application in the chemistry of Methyl 6-oxooctanoate primarily involves modifications of the keto group and, potentially, carbon-carbon bond-forming reactions at other positions within the molecule.
Noble Metal Catalysts for Hydrogenation and Transfer Hydrogenation
The reduction of the ketone in this compound to the corresponding secondary alcohol, Methyl 6-hydroxyoctanoate, is a fundamental transformation. Noble metal catalysts, including ruthenium (Ru), rhodium (Rh), iridium (Ir), and palladium (Pd), are highly effective for this purpose through both direct hydrogenation and transfer hydrogenation processes.
Direct Hydrogenation: This method involves the use of molecular hydrogen (H₂) gas, typically under pressure, in the presence of a metal catalyst. For asymmetric hydrogenation, which produces a specific stereoisomer of the alcohol, chiral ligands coordinated to the metal center are crucial. Ruthenium catalysts bearing chiral phosphine ligands, such as those developed for Noyori asymmetric hydrogenation, are particularly effective for the stereoselective reduction of ketones. youtube.com The substrate's ketone and a nearby heteroatom (like the ester's oxygen) can coordinate to the metal center, holding the molecule in a fixed position to allow for stereo-controlled hydride transfer. youtube.com
Transfer Hydrogenation: An alternative to using high-pressure H₂ gas, transfer hydrogenation employs a donor molecule, such as isopropanol or formic acid, to provide the hydrogen. shokubai.orgresearchgate.net This technique is often considered safer and more convenient for laboratory-scale synthesis. researchgate.net Iridium and Ruthenium complexes are commonly used for this purpose. shokubai.org The efficiency of these catalysts can be influenced by the choice of ligands, base, and the hydrogen donor. shokubai.org
| Catalyst System | Reaction Type | Key Features | Typical Hydrogen Source |
|---|---|---|---|
| Ru-BINAP | Asymmetric Hydrogenation | High enantioselectivity for β-ketoesters, applicable to γ-ketoesters. youtube.com | H₂ Gas |
| Rh/ZrO₂ | Hydrogenation / HDO | High conversion and activity for hydrodeoxygenation (HDO) of esters. researchgate.net | H₂ Gas |
| [Ir(COD)Cl]₂ / Chiral Ligand | Asymmetric Transfer Hydrogenation | Effective for asymmetric reduction of ketones. shokubai.org | Isopropanol, Formic Acid |
| Pd/α-MoC | Hydrogenation | Noted for CO-resistant hydrogenation, relevant for impure H₂ sources. nih.gov | H₂ Gas |
Applications in Cross-Coupling and Metathesis Reactions
While the primary application of transition metal catalysis on this compound focuses on the ketone, the carbon skeleton is amenable to C-C bond-forming reactions like cross-coupling and metathesis. These reactions typically require the installation of a suitable functional group, such as a halide or triflate for cross-coupling, or an additional olefin for metathesis.
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, and Negishi couplings are powerful tools for creating new carbon-carbon bonds. mdpi.com For a molecule like this compound, derivatization would be necessary to introduce a reactive handle. For instance, creating an enol triflate from the ketone would provide a substrate for Suzuki or Heck coupling, allowing for the introduction of aryl or vinyl groups at the 6-position. The tolerance of the ester group to many of these catalytic systems is a significant advantage. mdpi.com
Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts) or molybdenum-based systems (e.g., Schrock catalysts), reorganizes carbon-carbon double bonds. mdpi.comharvard.edu To apply this to this compound, a second olefinic group would need to be present in the molecule for a ring-closing metathesis (RCM) reaction, or it could react with another olefin in a cross-metathesis (CM) reaction. harvard.eduresearchgate.net The ester functionality is generally well-tolerated by modern metathesis catalysts, making such synthetic strategies viable. researchgate.net
Organocatalytic Transformations of the Ketoester Functionality
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, avoiding the use of metals. For this compound, this approach is primarily focused on the asymmetric reduction of the 6-oxo group. Chiral amines, acids, and other small molecules can activate the substrate and deliver a hydride from a stoichiometric reductant (like a Hantzsch ester or borane) to a specific face of the ketone, leading to a highly enantioenriched alcohol product. This methodology offers a complementary approach to metal-based and enzymatic reductions, often under mild reaction conditions.
Biocatalysis and Enzyme Engineering in this compound Synthesis
Biocatalysis employs enzymes to perform chemical transformations, offering exceptional selectivity and operation under mild, environmentally friendly conditions. mdpi.com For this compound, enzymes, particularly ketoreductases (KREDs), are highly effective for the stereoselective reduction of the ketone.
Screening and Directed Evolution of Enzymes for Specific Reactivity
Finding the right enzyme for a specific transformation is a critical first step. This is often accomplished by screening a library of naturally occurring or previously engineered enzymes against the target substrate, this compound. However, natural enzymes are often not perfectly suited for industrial applications or for non-natural substrates. mdpi.com
Directed Evolution is a powerful technique used to tailor enzymes for specific purposes. nih.govrcsb.org The process mimics natural selection in the laboratory and involves the following steps:
Generating Genetic Diversity: The gene encoding the parent enzyme is mutated randomly or at specific sites to create a large library of enzyme variants. mdpi.com
Screening: This library is then screened for the desired activity—for instance, high conversion and stereoselectivity in the reduction of this compound.
Selection: The best-performing variants are selected, and their genes are used as the starting point for further rounds of evolution.
Through multiple cycles, enzymes can be created that exhibit dramatically improved stability, activity, and selectivity for a specific substrate. nobelprize.org This approach has been successfully used to generate biocatalysts for the production of chiral β-hydroxy esters and can be applied to γ-ketoesters as well. nih.gov
| Technique | Description | Goal for this compound |
|---|---|---|
| Enzyme Screening | Testing a diverse collection of existing enzymes (e.g., from different microorganisms) for activity on the target substrate. | Identify a "hit" enzyme with at least low-level activity for reducing the ketone. |
| Directed Evolution | An iterative process of mutation and selection to improve an enzyme's function. nih.gov | Enhance the activity, stereoselectivity (to produce a specific (R)- or (S)-alcohol), and stability of a starting ketoreductase. |
| Gene Knockout/Overexpression | Modifying a whole-cell biocatalyst (like baker's yeast) by removing genes for unwanted enzymes or increasing the expression of desired ones. nih.govresearchgate.net | Eliminate competing reductases in yeast that produce the wrong stereoisomer, thereby improving the overall stereoselectivity of the whole-cell reduction. nih.gov |
Elucidation of Enzyme-Substrate Interactions and Stereoselectivity Mechanisms
The remarkable stereoselectivity of enzymes stems from the precise three-dimensional structure of their active site. Understanding how a substrate like this compound binds and is oriented within the active site is key to explaining and engineering this selectivity. nih.gov
Enzyme-Substrate Binding: The substrate fits into a well-defined pocket in the enzyme. Specific amino acid residues within this active site interact with the substrate through hydrogen bonds, hydrophobic interactions, and steric effects. For a ketoreductase, the active site positions the carbonyl group of this compound adjacent to a cofactor, typically NADPH or NADH, which serves as the hydride donor.
Mechanism of Stereoselectivity: The specific interactions within the active site lock the substrate into a particular conformation. This pre-positioning exposes one of the two faces of the planar ketone (the re or si face) to the cofactor's hydride. The hydride is then delivered exclusively to that exposed face, resulting in the formation of only one of the two possible alcohol stereoisomers ((R)- or (S)-Methyl 6-hydroxyoctanoate). Computational methods, such as molecular docking, can be used to model these interactions and predict the stereochemical outcome. nih.gov By altering amino acids in the active site through protein engineering, scientists can even invert the stereoselectivity of an enzyme to produce the opposite enantiomer of the product. nih.gov
Optimization of Biocatalytic Reaction Parameters for Industrial Scale-Up
Temperature:
Temperature is a critical parameter that directly affects the rate of enzymatic reactions. Generally, an increase in temperature enhances the reaction rate up to an optimal point, beyond which the enzyme may undergo thermal denaturation, leading to a rapid loss of activity. For the industrial production of this compound, it is crucial to identify the optimal temperature that balances high reaction velocity with long-term enzyme stability. Studies on lipases and other enzymes used for ester synthesis often show an optimal temperature range between 40°C and 60°C. mdpi.comnih.gov Operating within this range can maximize the productivity of the bioreactor.
pH:
The pH of the reaction medium profoundly influences the ionization state of the enzyme's active site and the substrates, thereby affecting enzyme-substrate binding and catalytic activity. Each enzyme exhibits maximum activity at a specific pH value or range. For lipase-catalyzed reactions, the optimal pH is typically between 6.0 and 8.0. Maintaining the pH within this optimal range is essential for sustained enzyme performance during the prolonged operational periods characteristic of industrial scale-up. Buffering the reaction medium or employing pH control strategies within the bioreactor is a common practice to prevent pH drifts that could otherwise lead to decreased enzyme activity and yield.
Substrate Concentration:
While a higher substrate concentration can lead to a higher reaction rate, excessively high concentrations of either the acyl donor or the alcohol can lead to substrate inhibition, where the enzyme's active sites become saturated, or the substrate itself denatures the enzyme. For the synthesis of this compound, a molar excess of one substrate, typically the less expensive one, may be used to drive the reaction equilibrium towards product formation. However, the optimal molar ratio of the acyl donor to the alcohol must be determined experimentally to avoid inhibition and maximize the conversion of the limiting substrate. Fed-batch or continuous-flow reactor configurations can be employed to maintain optimal substrate concentrations and circumvent the inhibitory effects of high substrate levels.
Enzyme Loading:
Reaction Medium:
The choice of solvent or reaction medium is critical, especially in enzymatic reactions where substrates may have limited aqueous solubility. Organic solvents are often used to increase the solubility of non-polar substrates and shift the reaction equilibrium towards synthesis by minimizing water-dependent side reactions like hydrolysis. For the synthesis of this compound, hydrophobic organic solvents such as hexane or toluene have been shown to be effective in similar esterification reactions. scielo.br The selection of an appropriate solvent also considers factors like toxicity, flammability, and environmental impact. Solvent-free systems, where one of the liquid substrates acts as the reaction medium, are an attractive and "greener" alternative that can simplify downstream processing.
Water Activity:
In non-aqueous or low-water reaction media, water activity (a_w) is a more relevant parameter than water concentration. A certain amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excess water can promote the reverse hydrolytic reaction, reducing the yield of the desired ester. Therefore, controlling the water activity in the reaction system is crucial for maximizing the synthesis of this compound. This can be achieved by using salt pairs, adding molecular sieves, or carrying out the reaction under vacuum to remove the water produced during esterification. nih.gov
The optimization of these parameters is typically performed using statistical methods such as Response Surface Methodology (RSM) to efficiently explore the multidimensional parameter space and identify the optimal operating conditions for industrial-scale production.
Below are interactive data tables illustrating the hypothetical effect of key reaction parameters on the synthesis of this compound.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Yield (%) | Enzyme Stability (Relative Activity after 24h, %) |
| 30 | 65 | 98 |
| 40 | 85 | 95 |
| 50 | 95 | 80 |
| 60 | 92 | 60 |
| 70 | 70 | 30 |
Table 2: Effect of pH on Relative Enzyme Activity
| pH | Relative Enzyme Activity (%) |
| 5.0 | 60 |
| 6.0 | 85 |
| 7.0 | 100 |
| 8.0 | 90 |
| 9.0 | 70 |
Table 3: Effect of Substrate Molar Ratio (Acyl Donor:Alcohol) on Conversion Rate
| Molar Ratio | Conversion Rate (%) |
| 1:1 | 70 |
| 1:2 | 85 |
| 1:3 | 92 |
| 1:4 | 90 |
| 1:5 | 88 |
Table 4: Effect of Enzyme Loading on Initial Reaction Rate
| Enzyme Loading (g/L) | Initial Reaction Rate (mmol/L/h) |
| 5 | 50 |
| 10 | 95 |
| 15 | 130 |
| 20 | 150 |
| 25 | 155 |
Mechanistic Investigations and Computational Studies Involving Methyl 6 Oxooctanoate
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analysis
Elucidating the reaction mechanism of a compound like methyl 6-oxooctanoate involves a combination of kinetic experiments to measure reaction rates and spectroscopic methods to identify the structures of reactants, intermediates, and products.
Kinetic Studies: Kinetic analysis is fundamental to understanding reaction pathways. For reactions involving methyl esters, studies often focus on oxidation, hydrolysis, or transesterification. masterorganicchemistry.comosti.gov Experimental setups like jet-stirred reactors or shock tubes are used to study oxidation kinetics by measuring the concentration profiles of reactants and products over time and temperature ranges. osti.gov Such experiments allow for the determination of reaction rates, activation energies, and the influence of various conditions on the reaction pathway, forming the basis for detailed chemical kinetic models.
Spectroscopic Analysis: Spectroscopy is crucial for identifying the molecular structures involved in a reaction.
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique is used to separate and identify volatile compounds in a mixture. The mass spectra of β-keto esters are characterized by specific fragmentation patterns, such as cleavages alpha to the carbonyl groups and McLafferty rearrangements, which are useful in differentiating isomers and identifying reaction products. researchgate.netcdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within a molecule. For keto-esters, NMR can confirm the presence of specific functional groups and determine tautomeric forms (i.e., keto vs. enol). nih.govlibretexts.org Protons on carbons adjacent to carbonyl groups typically appear near 2 ppm in ¹H NMR spectra, while the carbonyl carbons themselves are highly deshielded in ¹³C NMR spectra (160-180 ppm). libretexts.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The carbonyl (C=O) stretching frequency is particularly informative for esters and ketones and can indicate changes in bonding during a reaction. researchgate.net
By combining these techniques, chemists can piece together the step-by-step transformation of reactants into products, identifying transient intermediates and proposing a detailed reaction mechanism.
In Silico Modeling for Reaction Pathway Prediction and Optimization
In silico, or computational, modeling has become an indispensable tool for studying chemical reactions, offering insights that are often difficult or impossible to obtain through experiments alone. These methods allow for the prediction of reaction pathways and the optimization of reaction conditions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. jacsdirectory.comdntb.gov.ua For a molecule like this compound, DFT can provide fundamental insights into its reactivity.
DFT calculations can determine a molecule's optimized geometry, molecular orbital energies, and electronic distribution. researchgate.net Key parameters derived from DFT that help predict reactivity include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how a molecule will interact with other reagents. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. dntb.gov.ua
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction. dntb.gov.ua
Atomic Charges: Calculating the partial charges on each atom can further pinpoint reactive centers within the molecule.
These theoretical calculations help in understanding the intrinsic properties of the molecule and predicting its behavior in chemical reactions. jacsdirectory.com
| Calculated Property (Hypothetical for this compound) | Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |
This table is illustrative, showing the types of data generated by DFT calculations.
Molecular Dynamics (MD) Simulations of Catalytic Processes
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. emerginginvestigators.orgemerginginvestigators.org This technique is particularly powerful for studying the mechanisms of enzyme-catalyzed reactions or reactions occurring in solution or on surfaces. nih.govmdpi.com
For instance, MD simulations can be used to study the hydrolysis of an ester catalyzed by a lipase (B570770) enzyme. emerginginvestigators.orgemerginginvestigators.org The simulation would model the ester docking into the enzyme's active site, the conformational changes of the enzyme, and the interactions with key amino acid residues that facilitate the breaking of the ester bond. mdpi.com These simulations can reveal the specific roles of solvent molecules and catalytic residues, offering a detailed, time-resolved picture of the reaction mechanism that complements experimental findings. nih.govresearchgate.net
Transition State Analysis and Energy Landscape Mapping
Understanding the kinetics of a chemical reaction requires knowledge of the transition state—the highest energy point along the reaction coordinate. studysmarter.co.ukwikipedia.org Transition state theory provides the framework for relating the properties of the transition state to the reaction rate. solubilityofthings.com
Computational methods, primarily DFT, are used to locate the geometry of the transition state and calculate its energy. youtube.com This allows for the determination of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com
By calculating the energies of the reactants, transition states, and products, a potential energy surface or reaction coordinate diagram can be constructed. This "map" of the energy landscape provides a comprehensive view of the reaction pathway, showing the energy barriers for each step and the relative stability of any intermediates. dntb.gov.ua This information is critical for understanding why a particular reaction pathway is favored over others and for designing catalysts that can lower the activation energy, thereby increasing the reaction rate. studysmarter.co.uk
| Reaction Step (Hypothetical) | Species | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| 1 | Reactants (this compound + H₂O) | 0 | 0 |
| 2 | Transition State 1 (TS1) | +95 | +110 |
| 3 | Tetrahedral Intermediate | -15 | +5 |
| 4 | Transition State 2 (TS2) | +80 | +98 |
| 5 | Products (6-oxooctanoic acid + Methanol) | -25 | -40 |
This table provides a hypothetical energy landscape for the hydrolysis of this compound, illustrating the data obtained from transition state calculations.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of Methyl 6-oxooctanoate, providing detailed information about the carbon skeleton and the chemical environment of each proton.
One-dimensional NMR spectra offer fundamental information regarding the structure of this compound. The ¹H NMR spectrum indicates the number of chemically non-equivalent protons, their electronic environment, and neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their respective functional groups.
The structure for assignment is as follows: CH₃(8)-CH₂(7)-C(=O)(6)-CH₂(5)-CH₂(4)-CH₂(3)-C(=O)(2)-O-CH₃(1)
¹H NMR Spectral Data: The proton NMR spectrum is characterized by distinct signals for the methyl ester, the ethyl group adjacent to the ketone, and the three methylene (B1212753) groups in the backbone. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (-OCH₃) | 3.67 | Singlet (s) | 3H |
| H-3 (-CH₂-) | 2.32 | Triplet (t) | 2H |
| H-4 (-CH₂-) | 1.65 | Quintet (quint) | 2H |
| H-5 (-CH₂-) | 2.55 | Triplet (t) | 2H |
| H-7 (-CH₂-) | 2.48 | Quartet (q) | 2H |
| H-8 (-CH₃) | 1.06 | Triplet (t) | 3H |
Note: Data is predicted based on standard chemical shift values and analysis of similar structures. The solvent is typically CDCl₃.
¹³C NMR Spectral Data: The carbon spectrum confirms the presence of nine distinct carbon atoms, including two carbonyls (one ester, one ketone), one methoxy (B1213986) carbon, and six aliphatic carbons.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OC H₃) | 51.5 |
| C-2 (>C =O, Ester) | 173.8 |
| C-3 (-C H₂-) | 33.8 |
| C-4 (-C H₂-) | 23.5 |
| C-5 (-C H₂-) | 41.9 |
| C-6 (>C =O, Ketone) | 209.5 |
| C-7 (-C H₂-) | 35.8 |
| C-8 (-C H₃) | 7.8 |
Note: Data is predicted based on standard chemical shift values and analysis of similar structures. The solvent is typically CDCl₃.
Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations between nuclei. sdsu.eduwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the protons of adjacent methylene groups (H-3 with H-4, H-4 with H-5) and within the ethyl group (H-7 with H-8), confirming the integrity of the aliphatic chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton (e.g., correlating the ¹H signal at ~3.67 ppm to the C-1 carbon at ~51.5 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range connectivity by detecting correlations between protons and carbons over two to four bonds. princeton.edu This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. Key HMBC correlations for this compound would include:
The methoxy protons (H-1) to the ester carbonyl carbon (C-2).
Protons on C-3 (H-3) to the ester carbonyl carbon (C-2).
Protons on C-5 (H-5) to the ketone carbonyl carbon (C-6).
Protons on C-7 (H-7) to the ketone carbonyl carbon (C-6).
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is distinguished by two strong carbonyl absorption bands, which are characteristic of its keto-ester structure. openstax.orglibretexts.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester |
| ~1715 | C=O Stretch | Ketone |
| ~1240-1160 | C-O Stretch | Ester |
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For this compound (C₉H₁₆O₃), the molecular weight is 172.22 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern is dictated by the presence of the ester and ketone functional groups, leading to characteristic cleavage pathways. libretexts.orgchemguide.co.uk
Expected Fragmentation Pattern:
| m/z | Fragment Ion | Description |
| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 141 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 129 | [M - C₃H₇]⁺ | Alpha-cleavage at the ketone (loss of propyl radical) |
| 115 | [CH₃OCO(CH₂)₃]⁺ | Cleavage between C5 and C6 |
| 101 | [M - C₄H₇O]⁺ | McLafferty rearrangement (ketone) followed by loss of propene |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage at the ketone (acylium ion) |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acetyl cation or propyl cation |
Alpha-cleavage (cleavage of the C-C bond adjacent to a carbonyl) is a dominant fragmentation pathway for both ketones and esters. msu.edu The McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, is also a common pathway for compounds with sufficiently long alkyl chains. msu.edu
Involvement in Biochemical Pathways and Precursor Chemistry Non Clinical Focus
Role as an Intermediate in Non-Human Biological Systems
While comprehensive studies detailing the specific metabolic fate of Methyl 6-oxooctanoate in microorganisms are not extensively documented, its structure as an oxo-fatty acid ester suggests a definitive role in microbial metabolic processes. Bacteria and fungi possess a wide array of enzymes capable of recognizing and modifying such substrates.
In microbial environments, exogenous fatty acids and their derivatives are readily incorporated into cellular metabolism to generate energy and biosynthetic precursors. nih.gov Compounds like this compound are likely processed through established fatty acid metabolic pathways. The initial steps would involve enzymatic action on its two functional groups. Esterases could hydrolyze the methyl ester to yield 6-oxooctanoic acid and methanol, while ketoreductases could reduce the C6-carbonyl group.
Once hydrolyzed, the resulting 6-oxooctanoic acid could potentially enter the β-oxidation pathway, although the presence of the keto group might require prior modification by oxidoreductases. The metabolism of oxo-fatty acids is a known process in various microorganisms, where these compounds can serve as intermediates or signaling molecules. For instance, certain hydroxylated fatty acid methyl esters act as potent autoregulators and intercellular signals in phytopathogenic bacteria. gerli.com The metabolism of this compound would therefore be integrated into the broader network of fatty acid synthesis and degradation, contributing to the cellular pool of energy and building blocks. nih.govnih.gov
The ketone functionality of this compound makes it an excellent substrate for stereoselective bioreductions catalyzed by microbial enzymes, particularly ketoreductases (KREDs). rsc.org These enzymes are widely used in biocatalysis to produce optically pure chiral alcohols, which are valuable synthons for the pharmaceutical and chemical industries. nih.govresearcher.life
Numerous microorganisms, including yeasts like Candida parapsilosis and Pichia species, as well as bacteria such as Rhodococcus erythropolis and Pseudomonas acidovorans, are known to efficiently reduce various keto esters. abap.co.inresearchgate.netgoogle.com Specifically, keto ester reductases capable of acting on β, γ, and δ-keto esters have been isolated. google.com As a δ-keto ester, this compound fits the substrate profile for these enzymes, which would catalyze its conversion to methyl 6-hydroxyoctanoate. The reduction is often highly enantioselective, allowing for the production of either the (R) or (S) enantiomer of the corresponding hydroxy ester, depending on the specific enzyme used. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical reduction methods.
| Microorganism/Enzyme | Substrate Class | Product | Key Characteristics |
|---|---|---|---|
| Candida parapsilosis | β, γ, δ-Keto Esters | (S)-Hydroxy Esters | High enantiomeric excess (98%) and yield (95%) for (S)-3-hydroxybutyric acid methyl ester. google.com |
| Pichia sp. | α-Alkyl-β-Keto Esters | anti (2S,3S) α-Alkyl β-Hydroxy Esters | Demonstrates high stereoselectivity in the reduction of complex keto esters. researchgate.net |
| Aromatoleum aromaticum (PEDH enzyme) | β-Keto Esters | (S)-β-Hydroxy Esters | Reduces a broad spectrum of ketones and keto esters to enantiopure alcohols. nih.gov |
| Entomogenous Fungi (e.g., Isaria cicadae) | γ- and δ-Keto Esters | γ- and δ-Hydroxy Esters | Capable of reducing various keto esters with high conversion and excellent enantioselectivity. researchgate.net |
| Enterobacter agglomerans | α-Alkyl-β-Keto Esters | syn (2R,3S) α-Alkyl β-Hydroxy Esters | Provides high diastereoselectivity for the syn product. researchgate.net |
Precursor for Bioactive Natural Products and their Analogues
The chemical structure of this compound makes it a strategic starting material or intermediate for the total synthesis of complex natural products and their analogues, most notably α-lipoic acid.
This compound is structurally very similar to a key intermediate in the industrial synthesis of α-lipoic acid, a vital organosulfur compound. The common synthetic route begins with a monoester of adipic acid, such as monomethyl adipate, which is converted via the acid chloride to methyl 8-chloro-6-oxooctanoate. rsc.orguctm.edu This intermediate possesses the same C8 backbone and C6-keto group as this compound.
The 6-keto group is the most critical functionality in this synthesis. It is first reduced to a hydroxyl group, yielding methyl 8-chloro-6-hydroxyoctanoate. google.com This reduction creates the chiral center of the final molecule. Subsequent chemical steps involve converting the hydroxyl group into a better leaving group, followed by substitution with sulfur-containing nucleophiles to form the 1,2-dithiolane ring characteristic of α-lipoic acid. uctm.edunewdrugapprovals.org The synthesis of the biologically active R-(+)-α-lipoic acid requires an enantiomerically pure 6-hydroxy intermediate, which can be obtained either by asymmetric reduction of the keto group or by resolution of the racemic alcohol. newdrugapprovals.org Therefore, the 6-oxo group serves as the essential precursor to the chiral center of α-lipoic acid and its derivatives.
| Intermediate Compound | Key Functional Groups | Role in Synthesis |
|---|---|---|
| Monomethyl Adipate | Carboxylic Acid, Methyl Ester | Initial starting material. uctm.edu |
| Methyl 8-chloro-6-oxooctanoate | Ketone, Methyl Ester, Alkyl Chloride | Key C8 backbone precursor with the critical C6-keto group. rsc.orggoogle.com |
| Methyl 8-chloro-6-hydroxyoctanoate | Secondary Alcohol, Methyl Ester, Alkyl Chloride | Product of keto-reduction; contains the crucial chiral center. google.comnewdrugapprovals.org |
| Methyl 6,8-dichlorooctanoate | Methyl Ester, Alkyl Chlorides | Activated intermediate for the introduction of sulfur atoms. google.com |
| α-Lipoic Acid | 1,2-Dithiolane Ring, Carboxylic Acid | Final bioactive product. |
The convergence of biocatalysis and synthetic chemistry positions this compound as an important target for biosynthetic engineering. The enzymes and microbial pathways that transform keto esters (as discussed in 6.1.2) provide the tools for constructing novel metabolic routes to high-value chemicals. rsc.org
Engineered microorganisms can be designed to produce key chiral intermediates, such as (R)-methyl 6-hydroxyoctanoate, directly from simple feedstocks. This involves the principles of metabolic pathway reconstruction, where genes encoding specific enzymes—in this case, highly selective ketoreductases—are introduced into a robust host organism like E. coli or Saccharomyces cerevisiae. nih.gov Such an engineered pathway could convert a precursor into this compound, which is then asymmetrically reduced in situ to the desired chiral alcohol. This biocatalytic route would represent a significant improvement over traditional chemical synthesis, avoiding harsh reagents and complex chiral separation processes. newdrugapprovals.orggoogle.com By identifying an optimal ketoreductase and integrating it into a host's metabolism, a complete biosynthetic pathway can be reconstructed for the sustainable production of α-lipoic acid precursors. nih.gov
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Construction of Diverse Molecular Scaffolds and Heterocyclic Systems
The inherent reactivity of the ketone and ester functionalities within methyl 6-oxooctanoate allows for its strategic incorporation into a variety of synthetic schemes aimed at generating novel molecular frameworks. The presence of these two distinct reactive sites enables sequential or one-pot transformations, leading to the efficient assembly of complex cyclic and heterocyclic structures.
Research has demonstrated the utility of this compound in the synthesis of various carbocyclic and heterocyclic scaffolds. For instance, the ketoester functionality can participate in a range of classical and modern organic reactions, including but not limited to:
Aldol Condensations: The ketone moiety can undergo intramolecular or intermolecular aldol reactions to form new carbon-carbon bonds, leading to the formation of cyclic and bicyclic systems.
Michael Additions: The α-carbon to the ketone is susceptible to Michael additions, allowing for the introduction of various substituents and the construction of more complex carbon skeletons.
Paal-Knorr Synthesis: The 1,4-dicarbonyl nature of the molecule, or its derivatives, makes it a suitable precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes.
Pictet-Spengler and Bischler-Napieralski Reactions: Following suitable modifications, derivatives of this compound can serve as precursors for the synthesis of isoquinoline and other related alkaloid scaffolds.
These reactions, often employed in a cascade or multicomponent fashion, underscore the potential of this compound to rapidly generate molecular diversity from a simple and readily available starting material.
Role in Modular Synthesis and Fragment-Based Approaches
In the realms of drug discovery and materials science, modular synthesis and fragment-based approaches have gained significant traction as powerful strategies for the rapid exploration of chemical space. This compound, with its distinct and orthogonally reactive functional groups, is an ideal candidate for such methodologies.
In a modular synthesis context, the ester and ketone functionalities can be independently addressed. For example, the ester can be hydrolyzed and coupled with a variety of amines or alcohols, while the ketone can be transformed into a range of other functional groups or used as a handle for attachment to a solid support. This modularity allows for the systematic variation of different parts of the molecule, facilitating the generation of large libraries of related compounds for screening purposes.
In fragment-based drug discovery (FBDD) , small, low-molecular-weight fragments that bind weakly to a biological target are identified and then optimized to produce more potent leads. The structural simplicity and bifunctionality of this compound make it an attractive scaffold or starting point for fragment elaboration. The core ketoester structure can be seen as a central fragment that can be grown or linked with other fragments to enhance binding affinity and selectivity. The ability to modify both the "acid" and "ketone" ends of the molecule provides multiple vectors for optimization.
Development of Novel Reagents and Catalyst Ligands from Ketoester Derivatives
The reactivity of the ketoester moiety in this compound also lends itself to the development of novel reagents and catalyst ligands for asymmetric catalysis and other synthetic transformations.
By strategically modifying the ketone and ester functionalities, a diverse range of derivatives can be accessed. For example, reduction of the ketone to a hydroxyl group, followed by esterification or etherification, can introduce chiral auxiliaries or coordinating groups. Similarly, the ester can be converted to an amide, hydrazide, or other functional group capable of coordinating to a metal center.
These tailored derivatives of this compound can serve as precursors for:
Chiral Ligands: The introduction of stereocenters and coordinating heteroatoms can lead to the synthesis of novel chiral ligands for asymmetric catalysis. These ligands can be used in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, to induce high levels of enantioselectivity.
Organocatalysts: The functional groups within modified this compound derivatives can also be designed to act as organocatalysts, promoting reactions through non-covalent interactions or by forming reactive intermediates.
Specialized Reagents: The unique chemical properties of certain derivatives can be harnessed to create specialized reagents for specific synthetic transformations.
The ability to fine-tune the steric and electronic properties of these derivatives by modifying the parent this compound structure provides a powerful tool for the rational design of new and effective reagents and catalysts.
Emerging Trends and Future Research Perspectives
Development of Sustainable and Green Synthetic Protocols
The push towards environmentally benign chemical processes has spurred the development of sustainable and green synthetic protocols for keto-esters. A significant area of focus is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and minimizing waste. Research into lipase-catalyzed reactions, for instance, has shown promise for the synthesis of various esters. Furthermore, the development of novel, environmentally friendly catalysts is a key trend. These catalysts are designed to be highly efficient, reusable, and free of toxic metals, contributing to a greener chemical industry. The principles of green chemistry are increasingly being applied to the synthesis of keto-esters, emphasizing atom economy, the use of renewable feedstocks, and the reduction of energy consumption.
Continuous Flow Chemistry and Microreactor Technology for Efficient Synthesis
Continuous flow chemistry and microreactor technology are transforming the way chemical synthesis is performed, offering significant advantages over traditional batch processes, particularly for compounds like Methyl 6-oxooctanoate. These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.
Microreactors, with their high surface-area-to-volume ratios, allow for rapid heat and mass transfer, which is crucial for managing exothermic reactions and improving reaction efficiency. The application of continuous flow has been demonstrated for the synthesis of various esters and keto-esters, showcasing benefits such as reduced reaction times and simplified workup procedures. For instance, a "catch and release" protocol has been developed for the continuous flow synthesis of α-ketoesters, where a resin-bound scavenger is used to remove impurities, resulting in a clean product stream. The inherent scalability of continuous flow systems also makes them attractive for industrial-scale production, allowing for a seamless transition from laboratory research to manufacturing.
Key Advantages of Continuous Flow Synthesis:
| Feature | Benefit |
| Precise Control | Improved reaction selectivity and yield. |
| Enhanced Safety | Smaller reaction volumes minimize risks associated with hazardous reactions. |
| Rapid Optimization | Faster screening of reaction conditions. |
| Scalability | Straightforward scaling from lab to industrial production. |
| Integration | Potential for integration with real-time analysis and automation. |
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
These computational tools can predict the outcome of chemical reactions with increasing accuracy, helping chemists to prioritize experiments and reduce the time and resources spent on trial-and-error approaches. Machine learning models can be trained to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize yield and minimize byproducts. Furthermore, AI is being used to predict the properties of new molecules, which can guide the design of derivatives of this compound with specific desired functionalities.
Applications of AI/ML in Chemical Synthesis:
| Application | Description |
| Retrosynthesis | Proposing synthetic routes by working backward from the target molecule. |
| Reaction Prediction | Predicting the major products and potential side products of a reaction. |
| Condition Optimization | Identifying the optimal reaction parameters for a given transformation. |
| De Novo Design | Designing new molecules with desired properties. |
Exploration of Novel Reactivity Patterns and Transformation Cascades
Chemists are continually exploring novel reactivity patterns and transformation cascades to construct complex molecules from simpler precursors in a more efficient manner. For a molecule like this compound, which possesses both a ketone and an ester functional group, there is significant potential for developing innovative synthetic strategies.
One area of active research is the use of cascade reactions, also known as tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach significantly increases synthetic efficiency by reducing the number of purification steps and minimizing solvent waste. For example, a cascade reaction could be designed to first functionalize the carbon atom adjacent to the ketone and then induce a cyclization via the ester group.
Another emerging area is the dearomatization of readily available aromatic compounds to access complex three-dimensional structures. While not directly applicable to the synthesis of the linear this compound, the principles of creating complexity from simple starting materials are relevant. Furthermore, C-H activation strategies are being developed to directly functionalize otherwise unreactive carbon-hydrogen bonds, offering new avenues for modifying the backbone of the octanoate (B1194180) chain.
Material Science Applications of Derivatives (e.g., Polymer Precursors)
The functional groups present in this compound make its derivatives attractive building blocks for new materials, particularly as polymer precursors. The ketone and ester functionalities offer versatile handles for polymerization and post-polymerization modification, leading to materials with tailored properties.
Derivatives of long-chain keto-esters can be designed as monomers for the synthesis of polyesters and poly(ester-amide)s. The presence of the ketone group within the polymer backbone or as a pendant group can influence the material's properties, such as its thermal stability, mechanical strength, and biodegradability. For example, the incorporation of keto groups can introduce specific points for cross-linking or for the attachment of other molecules, leading to functional polymers.
Research is ongoing into the development of biodegradable polymers derived from renewable resources, and keto-esters similar to this compound are promising candidates. These bio-based polymers could find applications in packaging, agriculture, and biomedical devices. The ability to modify the ketone group post-polymerization allows for the creation of smart materials that can respond to specific stimuli or for the development of polymer-drug conjugates for targeted delivery. nih.govgoogle.comnih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
